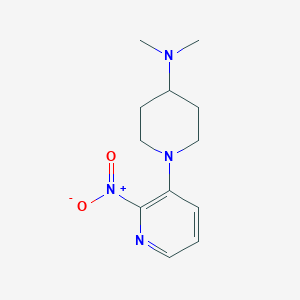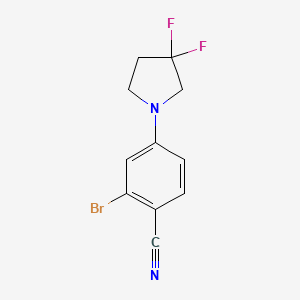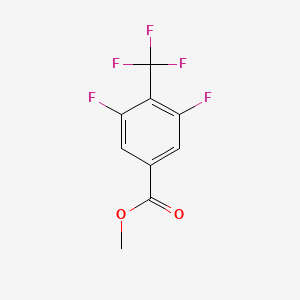
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
“Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H5F5O2 . It has a molecular weight of 240.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3 . This indicates the arrangement of atoms and bonds in the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 240.13 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available from the current data.Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate derivatives have been studied for their potential as antihyperglycemic agents. For instance, WAY-123783, a molecule from this class, has demonstrated significant antihyperglycemic effects by inhibiting renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, offering a new approach to correcting hyperglycemia (Kees et al., 1996).
Insecticidal Properties
This compound and its analogs have shown promising results as insecticides against various pests. For instance, methyl benzoate and its analogs have been found toxic to adult Aedes aegypti mosquitoes, with certain analogs like butyl benzoate and methyl 3-methoxybenzoate being more toxic than the parent compound (Larson et al., 2021). Additionally, Methyl benzoate (MBe) was evaluated for its larvicidal activity against mosquitoes like Aedes albopictus and Culex pipiens, showing high mortality at certain concentrations (Mostafiz et al., 2022).
Fumigation in Pest Management
In the context of stored product pest management, methyl benzoate (MBe) is considered as an environmentally friendly fumigant alternative. It's especially effective against certain species like Rhyzopertha dominica and Tribolium castaneum, although its efficacy varies across different species. This compound is seen as a potential replacement for traditional fumigants like methyl bromide and phosphine, especially given the increasing resistance to these substances (Morrison et al., 2019).
Effects on Predator Species in Biological Control
While Methyl benzoate (MBe) has been studied for its insecticidal properties, its effects on non-target organisms like the generalist predator Orius laevigatus are also crucial for integrated pest management strategies. Studies have shown that sublethal concentrations of MBe do not adversely affect the survival, reproduction, or prey consumption of O. laevigatus, making it a viable option for use in biological control programs (Mostafiz et al., 2022).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can participate in key hydrogen bonding interactions with proteins, potentially influencing the compound’s activity .
Biochemical Pathways
Similar compounds have been found to participate in reactions at the benzylic position, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit improved drug potency toward certain enzymes .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
methyl 3,5-difluoro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVNQRONCYSVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








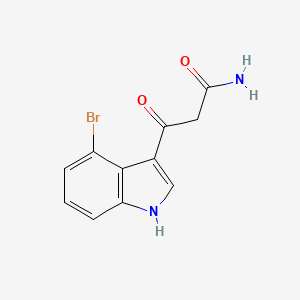
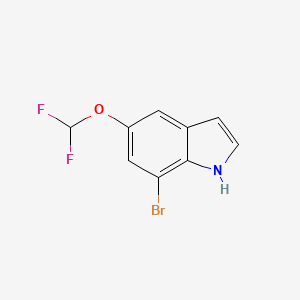
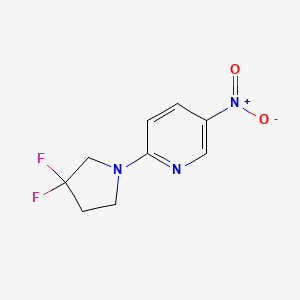

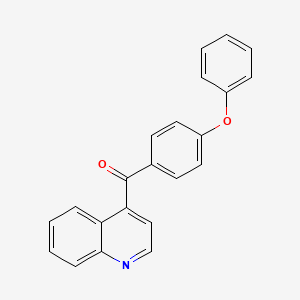
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
